4-Phenyl-1,2,3-thiadiazole-5-carbohydrazide
Overview
Description
4-Phenyl-1,2,3-thiadiazole-5-carbohydrazide is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been extensively studied for its biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Scientific Research Applications
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Antimycobacterial Activity
- Field : Medicinal Chemistry
- Application : The compounds 1g and 1h exhibited inhibitory activity of 6.25 μg/mL and 1.25 μg/mL respectively, and can be considered as a good start point for the discovery of new lead compounds in the field of multi-drug resistant tuberculosis .
- Results : The compounds 1g and 1h exhibited inhibitory activity of 6.25 μg/mL and 1.25 μg/mL respectively .
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Antibacterial Activity and CT-DNA Binding
- Field : Medicinal Chemistry
- Application : 1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .
- Method : The compounds were characterized with UV, FT-IR, 13 C-NMR, and 1 H-NMR methods. DFT calculations (b3lyp/6-311++G (d,p)) were performed to investigate the structures’ geometry and physiochemical properties .
- Results : Their antibacterial activity was screened for various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium and found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis, while molecules 1, 3 and 4 had an inhibitory effect on Staphylococcus epidermidis and alpha Streptococcus haemolyticus .
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Anticancer Activity
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Protection of the Cyclohexadiene Fragment in Natural Compounds
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Synthesis of Novel Compounds for Antimicrobial Activity
properties
IUPAC Name |
4-phenylthiadiazole-5-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c10-11-9(14)8-7(12-13-15-8)6-4-2-1-3-5-6/h1-5H,10H2,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVVXTHOGVAERA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380276 | |
Record name | 4-phenyl-1,2,3-thiadiazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729184 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Phenyl-1,2,3-thiadiazole-5-carbohydrazide | |
CAS RN |
58756-27-7 | |
Record name | 4-phenyl-1,2,3-thiadiazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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